2(3H)-Thiophenone, 3-butyldihydro-
Description
Chemical Structure and Properties 2(3H)-Thiophenone, 3-butyldihydro- (CAS 104223-43-0), also known as 5-butyldihydro-2(3H)-thiophenone, is a sulfur-containing cyclic ketone. Its molecular formula is C₈H₁₄OS, with a molecular weight of 158.26 g/mol . The compound features a tetrahydrothiophenone (thiacyclopentanone) backbone substituted with a butyl group at the 3-position (Figure 1).
Applications Thiophenones are widely studied for their roles in flavor and fragrance industries. For example, dihydro-2(3H)-thiophenone (CAS 1003-10-7) contributes sulfurous, burnt garlic notes to roasted foods , while its alkylated derivatives, such as 3-butyldihydro-2(3H)-thiophenone, may exhibit modified aroma profiles due to the extended alkyl chain. Additionally, thiophenones serve as intermediates in pharmaceutical synthesis, such as in the preparation of iminobenzo[b]thiophenes .
Properties
CAS No. |
61540-17-8 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
3-butylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
VRJCBMLCRKXMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCSC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Tosylation and Nucleophilic Substitution
A widely documented method involves the tosylation of β-hydroxy esters followed by nucleophilic displacement with thiophene derivatives. In a representative procedure from patent literature, methyl (R)-3-hydroxybutyrate undergoes tosylation with p-toluenesulfonyl chloride (1.25 equiv) in dry pyridine at -5°C for 24 hours. The reaction’s homogeneity is critical to prevent co-crystallization of unreacted tosyl chloride with the product. Hydrolysis at 0–2°C with controlled water addition yields methyl (R)-3-(p-toluenesulfonyloxy)butyrate (98% yield).
Subsequent reaction with 2-lithiothiophene, generated by treating thiophene with n-butyl lithium in THF at -5°C, introduces the thiophene moiety. Sulfur powder (1 equiv) is added to form a thiolate intermediate, which displaces the tosylate group upon heating to 25°C for 72 hours. This step achieves 85–90% conversion, as monitored by HPLC. Final purification via crystallization from water affords the thiophene-substituted ester, a precursor to 3-butyldihydro-2(3H)-thiophenone.
Key Parameters:
Oxidation of Thiolane Precursors
Alternative routes exploit the oxidation of tetrahydrothiophene (thiolane) derivatives. A patent detailing KRAS inhibitor synthesis describes the use of m-chloroperbenzoic acid (m-CPBA) to oxidize sulfide intermediates to sulfoxides or sulfones under mild conditions. For 3-butyldihydro-2(3H)-thiophenone, this method involves:
- Sulfide Formation : Alkylation of a mercapto-ketone with 1-bromobutane in the presence of triethylamine.
- Oxidation : Treatment with m-CPBA (1.2 equiv) in dichloromethane at 0°C, yielding the sulfoxide intermediate.
- Cyclization : Acid-catalyzed intramolecular cyclization (e.g., trifluoroacetic acid) to form the thiophenone ring.
This method achieves 70–75% overall yield, with the oxidation step being regioselective for the sulfide group.
Cyclization of Mercapto-Ketones
Cyclization strategies leverage the inherent reactivity of γ-mercapto-ketones. In a model reaction system, 13C-labeled glucose and (E)-2-nonenal generate 5-butyldihydro-2(3H)-furanone via Maillard-like pathways, suggesting analogous routes for sulfur-containing analogs. For 3-butyldihydro-2(3H)-thiophenone, cyclization is facilitated by:
Comparative Analysis of Preparation Methods
The tosylation route offers the highest yield but requires stringent temperature control. The oxidation method provides better scalability for industrial applications, while cyclization is advantageous for isotopic labeling studies.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiophenone, 3-butyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenone to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenones, depending on the specific reagents and conditions used.
Scientific Research Applications
2(3H)-Thiophenone, 3-butyldihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Thiophenone, 3-butyldihydro- involves its interaction with specific molecular targets. The sulfur atom in the thiophenone ring can participate in various chemical interactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiophenones
Key Observations:
Substituent Effects on Molecular Weight and Volatility The parent compound, dihydro-2(3H)-thiophenone (C₄H₆OS), has the lowest molecular weight (102.16 g/mol) and a relatively low boiling point (39.5°C at 0.10 kPa), making it volatile and suitable for aroma applications .
Sensory Properties Dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1) imparts sulfurous, fruity, and berry-like aromas, demonstrating how methyl substitution modifies sensory characteristics compared to the parent compound .
Synthetic Relevance Thiophenones with thioxo groups (e.g., dihydro-5-thioxo-2(3H)-thiophenone) are specialized intermediates for heterocyclic chemistry, enabling access to sulfur-rich pharmacophores . Alkylated derivatives like 3-butyldihydro-2(3H)-thiophenone could serve as precursors in catalytic processes, such as the indium-catalyzed conversion of lactones to thiolactones .
Q & A
Q. What are the standard synthetic routes for 3-butyldihydro-2(3H)-thiophenone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization or functionalization of thiophene derivatives. For example:
- Route 1 : Reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a catalyst .
- Route 2 : Alkylation of dihydrothiophenone precursors with butyl groups under controlled pH and temperature to minimize side reactions .
Key Factors Affecting Yield:
- Solvent Choice : THF enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may accelerate alkylation.
- Catalyst : Et₃N improves reaction efficiency by neutralizing HCl byproducts .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Route 1 | Tetrachloromonospirophosphazene + Carbazolyldiamine | THF | Et₃N | ~75 | |
| Route 2 | Dihydrothiophenone + Butyl halide | DMF | None | ~60 |
Q. How is structural characterization performed using spectroscopic techniques?
Methodological Answer:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 158 for C₈H₁₄OS) and fragmentation patterns (e.g., loss of butyl group at m/z 101) .
- NMR :
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the C=O stretch .
Note : Cross-validate data with computational simulations (e.g., density functional theory) to resolve ambiguities in peak assignments .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Molecular Weight : 158.26 g/mol (C₈H₁₄OS) .
- Density : 1.194 g/mL at 25°C .
- Solubility : Soluble in polar solvents (THF, DMSO) but poorly soluble in water .
- Thermal Stability : Decomposes above 200°C; use inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How to resolve contradictions in spectral data interpretation (e.g., conflicting NMR or MS results)?
Methodological Answer:
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Use hyphenated techniques (e.g., LC-MS/MS) to isolate impurities or isomers .
- Step 3 : Compare experimental data with reference databases (e.g., NIST Chemistry WebBook) .
- Case Study : Discrepancies in EI-MS fragmentation of 3-butyldihydro-2(3H)-thiophenone were resolved by identifying trace oxidation products via high-resolution MS .
Q. What computational methods are used to model the reactivity of 3-butyldihydro-2(3H)-thiophenone?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways for ring-opening or nucleophilic attacks. For example, calculate activation energies for sulfur-oxygen bond cleavage .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. water) .
- Software Tools : Gaussian, ORCA, or VASP for quantum mechanical calculations .
Q. Table 2: Computational Parameters for Reactivity Studies
| Parameter | Value | Reference |
|---|---|---|
| Bond Length (C=O) | 1.21 Å | |
| HOMO-LUMO Gap | 5.2 eV |
Q. How to evaluate the compound’s role in biochemical pathways or toxicity mechanisms?
Methodological Answer:
- In Vitro Models : Test cytotoxicity using murine models (e.g., LD₅₀ = 770 mg/kg intravenously) .
- Mechanistic Studies : Investigate interactions with enzymes like adenosylhomocysteinase (SAHH), which processes thiolactone derivatives .
- Pathway Analysis : Use metabolomics to track incorporation into sulfur-containing metabolites (e.g., homocysteine analogs) .
Note : Derivatives like L-homocysteine thiolactone hydrochloride (CAS 31828-68-9) serve as analogs for studying sulfur metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
